molecular formula C32H64O2 B14359648 25-Hydroxydotriacontan-3-one CAS No. 94413-31-7

25-Hydroxydotriacontan-3-one

Cat. No.: B14359648
CAS No.: 94413-31-7
M. Wt: 480.8 g/mol
InChI Key: PMWIFCAKOPRVIG-UHFFFAOYSA-N
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Description

25-Hydroxydotriacontan-3-one is a long-chain fatty acid derivative characterized by a 32-carbon backbone (dotriacontane) with a hydroxyl group at the 25th carbon and a ketone functional group at the 3rd position. Its molecular formula is C₃₂H₆₄O₂, yielding a molecular weight of approximately 480.85 g/mol.

Properties

CAS No.

94413-31-7

Molecular Formula

C32H64O2

Molecular Weight

480.8 g/mol

IUPAC Name

25-hydroxydotriacontan-3-one

InChI

InChI=1S/C32H64O2/c1-3-5-6-22-26-29-32(34)30-27-24-21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-23-25-28-31(33)4-2/h32,34H,3-30H2,1-2H3

InChI Key

PMWIFCAKOPRVIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCCCCCCCCCCCCCCCCCCCCC(=O)CC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 25-Hydroxydotriacontan-3-one typically involves the oxidation of the corresponding alcohol, 25-hydroxydotriacontanol. This can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone). The reaction is usually carried out under mild conditions to prevent over-oxidation.

Industrial Production Methods: Industrial production of 25-Hydroxydotriacontan-3-one is less common due to its limited applications. it can be produced on a larger scale through the extraction and purification from natural sources, followed by chemical modification if necessary.

Types of Reactions:

    Oxidation: 25-Hydroxydotriacontan-3-one can undergo further oxidation to form carboxylic acids.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ketone group can participate in nucleophilic addition reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

    Oxidation: 25-Hydroxy-dotriacontanoic acid.

    Reduction: 25-Hydroxydotriacontanol.

    Substitution: Various alcohols and ethers depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a model compound in studies of long-chain aliphatic ketones.

    Biology: Investigated for its role in the biosynthesis of natural waxes and its presence in certain marine organisms.

    Industry: Used in the formulation of certain types of lubricants and coatings.

Mechanism of Action

The mechanism of action of 25-Hydroxydotriacontan-3-one is primarily related to its chemical reactivity. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. In biological systems, it may interact with lipid membranes due to its long hydrophobic chain, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 25-Hydroxydotriacontan-3-one with structurally or functionally related compounds from the evidence, focusing on molecular weight, solubility, and biological relevance.

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility in MDMSO (μg/mL) Key Functional Groups Biological/Pharmaceutical Relevance
25-Hydroxydotriacontan-3-one* C₃₂H₆₄O₂ 480.85 (calculated) Not reported Hydroxyl (C25), Ketone (C3) Potential membrane interactions
24,25-Dihydroxycycloartan-3-one C₃₀H₅₀O₃ 458.716 10 Hydroxyl (C24,25), Ketone Triterpene derivatives; anti-inflammatory
Totarol C₂₀H₃₀O 286.45 Not reported Phenolic hydroxyl Antimicrobial activity
5,7-Dihydroxychromone C₉H₆O₄ 178.14 Not reported Hydroxyl, Chromone ketone Antioxidant properties
4-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone C₁₃H₁₄O₆ 278.25 (estimated) Not reported Multiple hydroxyls, Ketone Phytochemical studies

Key Observations:

Structural Complexity vs. Solubility: 25-Hydroxydotriacontan-3-one’s long alkyl chain likely reduces its solubility compared to smaller cyclic compounds like 24,25-Dihydroxycycloartan-3-one (solubility: 10 μg/mL in MDMSO). In contrast, chromone derivatives (e.g., 5,7-Dihydroxychromone) exhibit better solubility due to their aromatic rings and smaller size, enhancing bioavailability .

Functional Group Impact: The ketone group at C3 in 25-Hydroxydotriacontan-3-one may confer reactivity similar to 24,25-Dihydroxycycloartan-3-one, which is investigated for anti-inflammatory activity. However, the latter’s cyclic structure provides steric stability, whereas the linear chain of the target compound may favor interactions with lipid bilayers . Phenolic compounds like Totarol exhibit distinct mechanisms (e.g., membrane disruption in microbes) due to their planar aromatic systems, unlike the aliphatic hydroxyl-ketone arrangement in 25-Hydroxydotriacontan-3-one .

Pharmaceutical Development Considerations :

  • Regulatory guidelines emphasize comparative studies for generic or combination drugs, including solubility, bioavailability, and safety profiles (). For 25-Hydroxydotriacontan-3-one, such comparisons would require bridging data from analogs like 24,25-Dihydroxycycloartan-3-one to justify dosing or formulation strategies .

Notes on Evidence Limitations

  • Direct data on 25-Hydroxydotriacontan-3-one are absent in the provided evidence; comparisons rely on structural analogs.
  • Solubility and bioactivity data for long-chain hydroxy-ketones remain sparse, highlighting a gap in current research.

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